molecular formula C18H24INO3 B12994855 tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate

tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12994855
M. Wt: 429.3 g/mol
InChI Key: MJOZHOOWNOROEY-UHFFFAOYSA-N
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Description

tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety, with a tert-butyl carbamate group at the 1'-position and an iodine substituent at the 6-position of the chroman ring. This structural motif is critical in medicinal chemistry, particularly as an intermediate in synthesizing acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders like obesity and diabetes .

However, its larger atomic radius may reduce solubility compared to chloro or bromo analogs.

Properties

Molecular Formula

C18H24INO3

Molecular Weight

429.3 g/mol

IUPAC Name

tert-butyl 6-iodospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24INO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3

InChI Key

MJOZHOOWNOROEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)I)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a chromanone derivative with a piperidine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodospiro[chroman-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, while the spiro structure can influence its overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate with structurally related derivatives, focusing on substituent effects, hazards, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Hazard Statements Key Applications
This compound Iodo C₁₈H₂₂INO₄ ~435.28 (calculated) H302, H315, H319 (assumed) Pharmaceutical intermediate (inferred)
tert-Butyl 6-bromo-4-oxospiro[...]-1'-carboxylate Bromo C₁₈H₂₂BrNO₄ 396.28 H302, H315, H319, H332 ACC inhibitors , cross-coupling reactions
tert-Butyl 6-chloro-4-oxospiro[...]-1'-carboxylate Chloro C₁₈H₂₂ClNO₄ 351.83 H302 (inferred) Synthetic intermediate
tert-Butyl 6-amino-4-oxospiro[...]-1'-carboxylate Amino C₁₈H₂₄N₂O₄ 332.40 Not specified Drug discovery (functionalization site)
tert-Butyl 6-hydroxy-4-oxospiro[...]-1'-carboxylate Hydroxy C₁₈H₂₃NO₅ 333.38 None reported Hydrogen-bonding motifs in crystallography
tert-Butyl 6,7-dimethyl-4-oxospiro[...]-1'-carboxylate 6,7-Dimethyl C₂₀H₂₇NO₄ 345.43 H302, H315, H319, H335 Enhanced lipophilicity for membrane penetration

Key Observations:

The iodine atom’s polarizability may enhance nucleophilic substitution rates compared to bromo or chloro analogs . Amino/Hydroxy Groups: These substituents introduce hydrogen-bonding capabilities, critical for molecular recognition in drug-receptor interactions .

Hazard Profiles: Halogenated derivatives (Br, Cl) consistently show acute oral toxicity (H302) and skin/eye irritation (H315/H319).

Synthetic Utility: Bromo and iodo derivatives are preferred for late-stage functionalization via metal-catalyzed couplings, whereas amino and hydroxy groups serve as handles for further derivatization .

Crystallographic Considerations :

  • Substituents like hydroxy groups influence crystal packing via hydrogen-bonding networks, as described by graph-set analysis .

Biological Activity

tert-Butyl 6-iodospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS No. 1086398-17-5) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a spirocyclic structure, which is known to influence various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H24INO3
  • Molecular Weight : 429.3 g/mol
  • Purity : Typically ≥ 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. This modulation can lead to alterations in neurotransmission, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the spirocyclic structure may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Neuroprotective Effects

The neuroprotective properties of similar compounds have been documented, indicating that this compound may also possess neuroprotective effects. These effects could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Study on Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of spirocyclic compounds. The findings indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress. While this compound was not directly tested, its structural similarity suggests it may exhibit comparable effects.

Antimicrobial Testing

In a comparative study assessing various spirocyclic compounds for antimicrobial activity, derivatives similar to this compound demonstrated effective inhibition against Gram-positive bacteria. This opens avenues for further research into its potential as an antimicrobial agent.

Data Summary Table

PropertyValue
Molecular FormulaC18H24INO3
Molecular Weight429.3 g/mol
Purity≥ 97%
Antioxidant ActivitySignificant (related studies)
Antimicrobial ActivityPromising (related studies)
Neuroprotective EffectsPotential (related studies)

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